molecular formula C17H14BrN3O3 B2389795 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide CAS No. 1421513-39-4

5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide

Cat. No.: B2389795
CAS No.: 1421513-39-4
M. Wt: 388.221
InChI Key: WEMKDAUJBBYNPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving bromination and amide formation.

    Attachment of the But-2-yn-1-yl Group: The but-2-yn-1-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Carbamoylphenoxy Group: The final step involves the attachment of the carbamoylphenoxy group through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-2-carboxamide: This compound has a similar structure but with a furan ring instead of a nicotinamide core.

    5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide: This compound features a benzamide core instead of a nicotinamide core.

Uniqueness

5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[4-(2-carbamoylphenoxy)but-2-ynyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c18-13-9-12(10-20-11-13)17(23)21-7-3-4-8-24-15-6-2-1-5-14(15)16(19)22/h1-2,5-6,9-11H,7-8H2,(H2,19,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMKDAUJBBYNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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